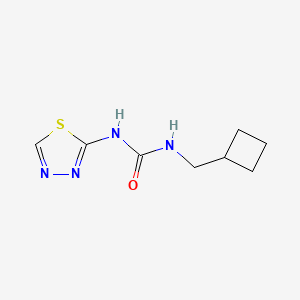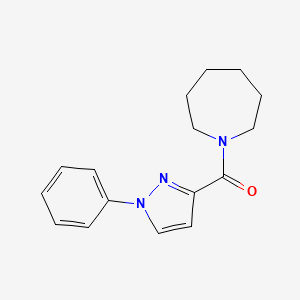
1-(Cyclobutylmethyl)-3-(1,3,4-thiadiazol-2-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Cyclobutylmethyl)-3-(1,3,4-thiadiazol-2-yl)urea is a chemical compound that belongs to the class of urea derivatives. This compound has attracted the attention of many researchers due to its potential application in the field of medicinal chemistry. The aim of
Mecanismo De Acción
The mechanism of action of 1-(Cyclobutylmethyl)-3-(1,3,4-thiadiazol-2-yl)urea is not fully understood. However, it has been proposed that the compound exerts its biological activity by inhibiting various enzymes and receptors in the body. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response.
Biochemical and Physiological Effects
1-(Cyclobutylmethyl)-3-(1,3,4-thiadiazol-2-yl)urea has been found to exhibit a wide range of biochemical and physiological effects. For example, it has been shown to reduce the levels of pro-inflammatory cytokines in the body, which can help to alleviate inflammation. It has also been found to induce apoptosis in cancer cells, which can lead to the death of these cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-(Cyclobutylmethyl)-3-(1,3,4-thiadiazol-2-yl)urea in lab experiments is that it exhibits potent biological activity at relatively low concentrations. This means that researchers can use smaller amounts of the compound in their experiments, which can help to reduce costs. However, one of the limitations of using this compound is that it can be difficult to obtain in large quantities, which can limit its use in some experiments.
Direcciones Futuras
There are several future directions for research on 1-(Cyclobutylmethyl)-3-(1,3,4-thiadiazol-2-yl)urea. One area of research could focus on improving the synthesis method to make the compound more readily available for use in lab experiments. Another area of research could focus on exploring the potential of this compound as a therapeutic agent for the treatment of various diseases, such as cancer and inflammation. Additionally, researchers could investigate the mechanism of action of this compound in more detail to gain a better understanding of how it exerts its biological activity.
Conclusion
In conclusion, 1-(Cyclobutylmethyl)-3-(1,3,4-thiadiazol-2-yl)urea is a promising compound with potential applications in the field of medicinal chemistry. The compound exhibits a wide range of biological activities and has been found to possess potent anticancer, anti-inflammatory, and antimicrobial properties. Further research is needed to fully understand the mechanism of action of this compound and to explore its potential as a therapeutic agent.
Métodos De Síntesis
The synthesis of 1-(Cyclobutylmethyl)-3-(1,3,4-thiadiazol-2-yl)urea can be achieved through different methods. One of the most common methods is the reaction of cyclobutylmethyl isocyanate with 1,3,4-thiadiazol-2-amine in the presence of a catalyst. This method yields a high purity of the compound and is relatively simple to carry out.
Aplicaciones Científicas De Investigación
1-(Cyclobutylmethyl)-3-(1,3,4-thiadiazol-2-yl)urea has been extensively studied for its potential application in the field of medicinal chemistry. The compound has been shown to possess a wide range of biological activities, including anticonvulsant, anti-inflammatory, and antimicrobial activities. It has also been found to exhibit potent anticancer activity against various cancer cell lines.
Propiedades
IUPAC Name |
1-(cyclobutylmethyl)-3-(1,3,4-thiadiazol-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4OS/c13-7(9-4-6-2-1-3-6)11-8-12-10-5-14-8/h5-6H,1-4H2,(H2,9,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCFFHMVWYNLZFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)CNC(=O)NC2=NN=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Cyclobutylmethyl)-3-(1,3,4-thiadiazol-2-yl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-methyl-N-[(2-methylphenyl)methyl]furan-2-carboxamide](/img/structure/B7511275.png)



![N-methyl-N-[(2-methylphenyl)methyl]pyrazine-2-carboxamide](/img/structure/B7511302.png)
![N-[(4-fluorophenyl)methyl]-N-methylcyclobutanecarboxamide](/img/structure/B7511318.png)
![3-(2,5-Dimethylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea](/img/structure/B7511332.png)
![N-methyl-N-[(2-methylphenyl)methyl]cyclobutanecarboxamide](/img/structure/B7511335.png)
![N,5-dimethyl-N-[(2-methylphenyl)methyl]pyrazine-2-carboxamide](/img/structure/B7511336.png)
![N-[(4-fluorophenyl)methyl]-N-methylcyclopropanecarboxamide](/img/structure/B7511337.png)

![N-methyl-N-[(2-methylphenyl)methyl]cyclopentanecarboxamide](/img/structure/B7511358.png)
![3-[(3-Fluorophenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione](/img/structure/B7511370.png)
